

# Synthesis and Chemical Profile of Iopromide: A Technical Guide

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## Compound of Interest

Compound Name: **Iopromide**

Cat. No.: **B1672085**

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## Introduction

**Iopromide** is a non-ionic, monomeric, tri-iodinated X-ray contrast agent widely used in medical imaging procedures such as angiography, urography, and computed tomography (CT).<sup>[1]</sup> Its low osmolality and viscosity in aqueous solutions contribute to a favorable safety profile compared to ionic contrast agents.<sup>[2]</sup> This technical guide provides a comprehensive overview of the synthesis of **Iopromide**, its key chemical characteristics, and detailed experimental protocols for its preparation and analysis.

## Chemical Structure

The chemical structure of **Iopromide**, N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(methoxyacetyl)amino]-N-methyl-1,3-benzenedicarboxamide, is presented below. The four hydroxyl groups contribute to its hydrophilicity.

Figure 1: Chemical Structure of **Iopromide**

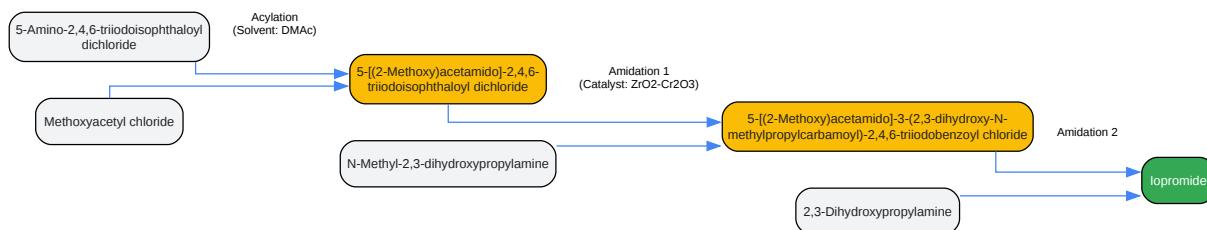
## Synthesis of Iopromide

The synthesis of **Iopromide** typically originates from 5-amino-2,4,6-triiodoisophthalic acid or its derivatives. The core of the synthesis involves a multi-step process including acylation and

subsequent amidation reactions. Several synthetic routes have been developed to optimize yield and purity. Below are detailed protocols for two common synthetic pathways.

## Synthetic Pathway 1: From 5-Amino-2,4,6-triiodoisophthaloyl Dichloride

This pathway involves the initial acylation of 5-amino-2,4,6-triiodoisophthaloyl dichloride with methoxyacetyl chloride, followed by sequential amidation with two different amino alcohols.



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### Synthesis Pathway 1 for Iopromide.

#### Step 1: Synthesis of 5-[(2-Methoxy)acetamido]-2,4,6-triiodoisophthaloyl dichloride[3][4]

- Materials:
  - 5-Amino-2,4,6-triiodoisophthaloyl dichloride
  - Methoxyacetyl chloride
  - N,N-Dimethylacetamide (DMAc)
- Procedure:
  - Dissolve 5-Amino-2,4,6-triiodoisophthaloyl dichloride in DMAc in a reaction vessel.

- Cool the mixture to 0-5 °C.
- Slowly add methoxyacetyl chloride to the solution while maintaining the temperature.
- Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
- The resulting solution containing 5-[(2-Methoxy)acetamido]-2,4,6-triiodoisophthaloyl dichloride is used directly in the next step.

#### Step 2: Synthesis of 5-[(2-Methoxy)acetamido]-3-(2,3-dihydroxy-N-methylpropylcarbamoyl)-2,4,6-triiodobenzoyl chloride[4]

- Materials:
  - Solution of 5-[(2-Methoxy)acetamido]-2,4,6-triiodoisophthaloyl dichloride in DMAc
  - N-Methyl-2,3-dihydroxypropylamine
  - Solid base catalyst (e.g., ZrO<sub>2</sub>-Cr<sub>2</sub>O<sub>3</sub>)
- Procedure:
  - To the solution from Step 1, add the solid base catalyst.
  - Slowly add N-Methyl-2,3-dihydroxypropylamine to the mixture.
  - Stir the reaction at room temperature for several hours.
  - Monitor the reaction progress by HPLC.
  - Upon completion, the catalyst can be filtered off. The filtrate containing the product is used in the next step.

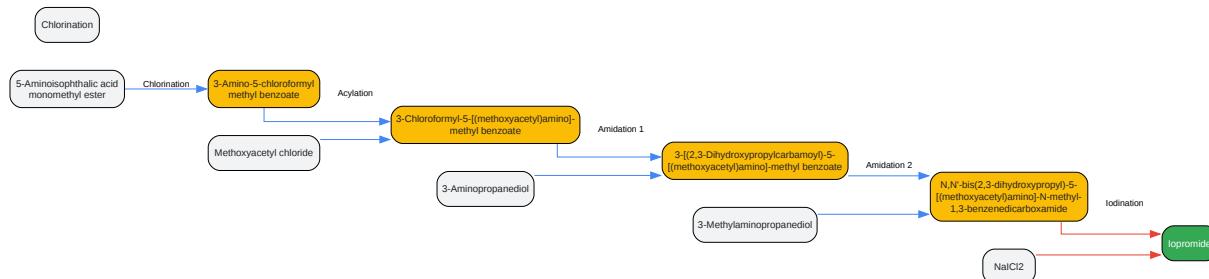
#### Step 3: Synthesis of **Iopromide**

- Materials:

- Solution of 5-[(2-Methoxy)acetamido]-3-(2,3-dihydroxy-N-methylpropylcarbamoyl)-2,4,6-triiodobenzoyl chloride
- 2,3-Dihydroxypropylamine
- Procedure:
  - To the filtrate from Step 2, add 2,3-dihydroxypropylamine.
  - Stir the mixture at room temperature until the reaction is complete.
  - The crude **Iopromide** is then purified.
- Crystallization:
  - The reaction mixture is typically poured into a solvent in which **Iopromide** has low solubility, such as isopropanol or acetone, to induce precipitation.
  - The precipitate is collected by filtration and washed with the same solvent.
  - Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to achieve high purity. The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly to form crystals.
  - The purified crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

## Synthetic Pathway 2: Iodination as a Final Step

An alternative synthetic route involves the formation of the amide side chains on a non-iodinated benzene ring, with the iodination reaction occurring as one of the final steps. This approach can offer advantages in terms of cost and handling of intermediates.



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Alternative Synthesis Pathway for **Iopromide**.

## Chemical Characteristics of Iopromide

A thorough understanding of the physicochemical properties of **Iopromide** is essential for its formulation, stability, and clinical application.

## Physicochemical Properties

The key physicochemical properties of **Iopromide** are summarized in the table below.

Property	Value	Reference
Molecular Formula	<chem>C18H24I3N3O8</chem>	
Molecular Weight	791.11 g/mol	
Appearance	White to off-white solid	MedchemExpress
Melting Point	Data not consistently reported; decomposition may occur at high temperatures.	
Solubility		
Water	Freely soluble	
DMSO	Freely soluble	
Ethanol	Practically insoluble	
Acetone	Practically insoluble	
N,N-Dimethylformamide (DMF)	High solubility	
pKa (predicted)	11.09 (strongest acidic)	
logP (predicted)	-1.9 ( ALOGPS)	
Iodine Content	48.1%	
Osmolality (37 °C)		
300 mg I/mL solution	607 mOsmol/kg H <sub>2</sub> O	
370 mg I/mL solution	774 mOsmol/kg H <sub>2</sub> O	
Viscosity (37 °C)		
300 mg I/mL solution	4.6 mPa·s	
370 mg I/mL solution	9.0 mPa·s	
Protein Binding	~1%	

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quality control of **Iopromide**.

### <sup>1</sup>H-NMR Spectroscopy

While a complete, assigned spectrum from a dedicated publication is not readily available, patent literature indicates the use of <sup>1</sup>H-NMR for characterization. For example, a patent reports the following characteristic peaks for an intermediate in DMSO:  $\delta$  4.02 (s, 2H), 3.49 (s, 3H). A full analysis would reveal signals corresponding to the aromatic proton, the protons of the dihydroxypropyl and methoxyacetyl groups, and the N-methyl group.

### <sup>13</sup>C-NMR Spectroscopy

Similar to <sup>1</sup>H-NMR, detailed published <sup>13</sup>C-NMR data is scarce. However, analysis would be expected to show distinct signals for the iodinated aromatic carbons, the carbonyl carbons of the amide and acetyl groups, and the various aliphatic carbons of the side chains.

### Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **Iopromide**. The mass spectrum of **Iopromide** shows a prominent peak for the molecular ion  $[M+H]^+$  at m/z 792. Fragmentation patterns would likely involve cleavage of the amide bonds and loss of the side chains.

### Infrared (IR) Spectroscopy

The IR spectrum of **Iopromide** provides information about its functional groups. Key absorptions are expected for the O-H and N-H stretching of the hydroxyl and amide groups, C=O stretching of the amide and acetyl groups, and C-I stretching. An example of the infrared spectrum of **Iopromide** in KBr is available in the literature.

## Stability and Degradation

**Iopromide** is relatively stable in aqueous solution. However, it can undergo degradation under certain conditions. Forced degradation studies, which are crucial for identifying potential degradation products and developing stability-indicating analytical methods, typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress. The primary degradation pathway for iodinated contrast media can involve deiodination. Studies have shown that

**Iopromide** can be degraded by advanced oxidation processes such as ozonation and UV irradiation.

## Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical characteristics of **Iopromide**. The outlined synthetic pathways and experimental protocols offer a practical guide for its preparation. The comprehensive summary of its physicochemical and spectroscopic properties is essential for researchers and professionals involved in the development, formulation, and analysis of this important contrast agent. Further research into detailed spectroscopic analysis and the development of even more efficient and environmentally friendly synthetic routes will continue to be of interest in the field. continue to be of interest in the field.

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